4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
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Overview
Description
4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is an organic compound that combines the structural features of 4-(dimethylamino)benzaldehyde and 4-phenyl-1,3-thiazol-2-yl)hydrazone. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-phenyl-1,3-thiazol-2-yl)hydrazone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone undergoes various chemical reactions, including:
Condensation Reactions: Forms Schiff bases with primary amines and pyrroles.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: Participates in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Acid Catalysts: Used in condensation reactions to facilitate the formation of Schiff bases.
Oxidizing Agents: Such as potassium permanganate, used for oxidation reactions.
Reducing Agents: Like sodium borohydride, used for reduction reactions.
Major Products Formed
Schiff Bases: Formed through condensation with primary amines.
Oxidized Derivatives: Resulting from oxidation reactions.
Reduced Derivatives: Resulting from reduction reactions.
Scientific Research Applications
4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone involves its interaction with specific molecular targets and pathways:
Molecular Targets: Binds to enzymes and proteins, altering their activity and function.
Pathways Involved: Modulates biochemical pathways related to oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group and benzaldehyde structure.
4-Phenyl-1,3-thiazol-2-yl)hydrazone: Contains the thiazole ring and hydrazone functional group.
Uniqueness
4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific applications .
Properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-phenyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4S/c1-22(2)16-10-8-14(9-11-16)12-19-21-18-20-17(13-23-18)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,20,21)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWHJUUMBODAQK-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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